molecular formula C5H13BClNO4S B12443626 2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride

2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride

Cat. No.: B12443626
M. Wt: 229.49 g/mol
InChI Key: GHPYJLCQYMAXGG-UHFFFAOYSA-N
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Description

2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride is a unique compound that combines the properties of amino acids and boronic acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and boronic acid groups allows it to participate in a variety of chemical reactions, making it a versatile tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cysteine and boronic acid derivatives.

    Reaction Conditions: The reaction is carried out under mild conditions, often in aqueous or organic solvents. The temperature and pH are carefully controlled to ensure the desired product is obtained.

    Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the boronic acid group to boranes.

    Substitution: The amino and boronic acid groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Boranes.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the amino acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride is unique due to the presence of both amino and boronic acid groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable tool for researchers in various fields.

Properties

Molecular Formula

C5H13BClNO4S

Molecular Weight

229.49 g/mol

IUPAC Name

2-amino-3-(2-boronoethylsulfanyl)propanoic acid;hydrochloride

InChI

InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H

InChI Key

GHPYJLCQYMAXGG-UHFFFAOYSA-N

Canonical SMILES

B(CCSCC(C(=O)O)N)(O)O.Cl

Origin of Product

United States

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